Superior Kinase Selectivity Profile Compared to YM201636
Apilimod is a highly selective PIKfyve inhibitor with no detectable off-target activity against a broad panel of lipid and protein kinases, a feature that distinguishes it from other PIKfyve inhibitors like YM201636 [1]. When profiled against 10 other lipid kinases and 31 other protein kinases, Apilimod showed IC50 values >9.1 µM for all, indicating >650-fold selectivity for PIKfyve (IC50 = 14 nM) . In contrast, YM201636 is known to be less selective and inhibits insulin-induced activation of class IA PI3 kinase [2].
| Evidence Dimension | Kinase Selectivity (Fold-Selectivity) |
|---|---|
| Target Compound Data | IC50 >9.1 µM for all 41 other kinases tested (≥650-fold selective for PIKfyve) |
| Comparator Or Baseline | YM201636: Reported to inhibit class IA PI3 kinase and be less selective |
| Quantified Difference | Apilimod demonstrates clean selectivity profile; YM201636 exhibits off-target PI3K inhibition |
| Conditions | In vitro kinase activity assays |
Why This Matters
This high selectivity minimizes confounding off-target effects in cellular assays and increases confidence in attributing observed phenotypes specifically to PIKfyve inhibition, which is critical for target validation studies.
- [1] Bonolo de Campos C, Zhu YX, Sepetov N, et al. Identification of PIKfyve kinase as a target in multiple myeloma. Haematologica. 2020;105(6):1641-1649. View Source
- [2] Sbrissa D, Ikonomov OC, Filios C, Delvecchio K, Shisheva A. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636. Am J Physiol Cell Physiol. 2012;303(4):C436-C446. View Source
